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Compound of Interest

Compound Name: BMY-25368 hydrochloride

cat. No.: 88449720

An In-Depth Technical Guide to BMY-25368 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine
H2 receptor.[1][2][3] As a member of the anti-ulcer agent class of compounds, it has
demonstrated significant efficacy in the inhibition of gastric acid secretion.[1][3] This technical
guide provides a comprehensive overview of the chemical structure, mechanism of action,
pharmacological properties, and experimental protocols related to BMY-25368 hydrochloride,
intended for professionals in the fields of pharmacology, medicinal chemistry, and drug
development.

Chemical Structure and Physicochemical Properties

BMY-25368 hydrochloride is chemically identified as 3-amino-4-[3-[3-(piperidin-1-
ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride.[1] The compound is
achiral and possesses the key structural features necessary for its potent histamine H2
receptor antagonism.
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Property Value Reference

3-amino-4-[3-[3-(piperidin-1-
Imethyl)phenoxy]propylamino

IUPAC Name Y yh Ylpropy ] [1]
cyclobut-3-ene-1,2-
dione;hydrochloride

Synonyms SKF 94482 hydrochloride [1]

Molecular Formula C19H26CIN303 [11[2]

Molecular Weight 379.88 g/mol [1112]

CAS Number 86134-36-3 [1]
C1CCN(CC1)Cc2cccc(c2)0OCC

SMILES
CNc3c(c(=0)c3=0)N.CI
BCFLXSGCJYZLCU-

InChlKey [1]
UHFFFAOYSA-N

Appearance Solid powder [1]

Hydrogen Bond Donor Count 3 [1]

Hydrogen Bond Acceptor

ydrog p 6 [1]
Count
Rotatable Bond Count 8 [1]

Mechanism of Action

BMY-25368 hydrochloride functions as a competitive antagonist at the histamine H2 receptor,
a G-protein coupled receptor (GPCR). In the parietal cells of the gastric mucosa, histamine
binding to the H2 receptor stimulates a signaling cascade that results in the secretion of gastric
acid. By competitively binding to this receptor, BMY-25368 hydrochloride blocks the action of
histamine, thereby inhibiting downstream signaling and reducing gastric acid secretion.[1][2][3]
This antagonism has been demonstrated against gastric secretion stimulated not only by
histamine but also by pentagastrin, bethanechol, and food.[1][3]
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Histamine H2 Receptor Signaling Pathway and Antagonism by BMY-25368
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Histamine H2 Receptor Signaling and BMY-25368 Antagonism

Pharmacological Activity and Potency

Studies have demonstrated that BMY-25368 hydrochloride is a highly potent inhibitor of
gastric acid secretion with a prolonged duration of action.

Comparative Potency in Canine Models

In studies using Heidenhain pouch dogs, BMY-25368 was found to be significantly more potent

than ranitidine, a well-established H2 receptor antagonist.[3]
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Administration
Route

Comparison

Potency of BMY-
25368 vs.
Ranitidine

Reference

Intravenous (bolus)

Inhibition of histamine-
stimulated gastric

secretion

9 times more potent

[3]

Inhibition of

2.8 to 4.4 times more

Oral secretagogue-induced [3]
_ _ potent
gastric secretion
Inhibition of aspirin-
Oral induced gastric 9 times more potent [3]

lesions

Oral (1-3 hours post-

dose)

Inhibition of histamine-
stimulated gastric

secretion

3.2 times more potent

[3]

Oral (10-12 hours

post-dose)

Inhibition of histamine-
stimulated gastric

secretion

28 times more potent

[3]

Dose-Response in Equine Models

The efficacy of BMY-25368 has also been evaluated in horses, demonstrating a clear dose-

dependent effect on gastric pH.[4][5][6]
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Intramuscular Dose Effect on Gastric
(mgl/kg) Acidity

Duration of Action Reference

Decrease in H+
0.02 concentration, - [4115116]

increase in pH

Dose-dependent
0.11 decrease in H+ and - [4105][6]

increase in pH

0.22 Sustained high pH > 4 hours [41[5116]

1.10 Sustained high pH > 4 hours [4115][6]

Experimental Protocols
Inhibition of Gastric Secretion in Heidenhain Pouch
Dogs

o Objective: To compare the potency and duration of action of BMY-25368 with ranitidine in
inhibiting gastric acid secretion.

» Animal Model: Female beagle dogs with chronic Heidenhain gastric pouches.
e Intravenous Administration Protocol:
o Dogs were fasted for 18 hours with free access to water.

o A continuous intravenous infusion of histamine was administered to stimulate gastric acid

secretion.
o BMY-25368 or ranitidine was administered as a bolus intravenous injection.

o Gastric juice was collected every 15 minutes, and the volume and acid concentration were
measured.

e Oral Administration Protocol:
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[e]

Dogs were fasted as described above.

(¢]

BMY-25368 or ranitidine was administered orally.

[¢]

After a specified time, gastric acid secretion was stimulated with histamine, pentagastrin,

bethanechol, or a meal.

[¢]

Gastric juice was collected and analyzed as in the intravenous protocol.

¢ Aspirin-Induced Gastric Lesion Protocol:
o BMY-25368 or ranitidine was administered orally.
o One hour later, aspirin was administered orally.

o After a set period, the gastric mucosa was examined for lesions.

Gastric Acid Secretion in Equine Models

o Objective: To determine the dose-response effects of BMY-25368 on gastric acid secretion in
foals.

¢ Animal Model: Five foals with food withheld.

o Experimental Workflow:
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Equine Gastric Secretion Experimental Workflow
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Workflow for Equine Gastric Secretion Study
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o Methodology:
o Five foals were used in a randomly assigned treatment sequence.

o Doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight of BMY-25368 were
administered intramuscularly.

o Aplacebo was also used in the treatment sequence.

o Following administration, gastric fluid was collected, and the hydrogen ion concentration
and pH were measured to determine the effect of the compound.[4][5][6]

Synthesis

The synthesis of BMY-25368 can be achieved through the condensation of 3-[3-(1-
piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in a
suitable solvent such as methanol.[7] This reaction is a key step in forming the squaric acid
monoamide core, which is a recognized bioisostere for carboxylic acids and is crucial for the
biological activity of BMY-25368.

Conclusion

BMY-25368 hydrochloride is a potent and long-acting histamine H2 receptor antagonist with a
well-defined chemical structure and mechanism of action. Preclinical studies in canine and
equine models have established its superiority over older H2 blockers like ranitidine in terms of
both potency and duration of action. The detailed experimental protocols and pharmacological
data presented in this guide provide a solid foundation for further research and development of
BMY-25368 or analogous compounds for the treatment of gastric acid-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://madbarn.com/research/effects-of-a-histamine-type-2-receptor-antagonist-bmy-25368-on-gastric-secretion-in-horses/
https://avmajournals.avma.org/downloadpdf/view/journals/ajvr/52/1/ajvr.1991.52.01.108.pdf
https://pubmed.ncbi.nlm.nih.gov/1673593/
https://www.drugfuture.com/synth/syndata.aspx?ID=90931
https://www.benchchem.com/product/b8449720?utm_src=pdf-body
https://www.benchchem.com/product/b8449720?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8449720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. BMY-25368 hydrochloride | Histamine Receptor | 86134-36-3 | Invivochem
[invivochem.com]

2. molnova.com [molnova.com]

3. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on
gastric secretion and aspirin-induced gastric lesions in the dog - PubMed
[pubmed.ncbi.nim.nih.gov]

4. madbarn.com [madbarn.com]
5. avmajournals.avma.org [avmajournals.avma.org]

6. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in
horses - PubMed [pubmed.ncbi.nim.nih.gov]

7. SK&F-94482, BMY-25368-1& iEdEE [drugfuture.com]

To cite this document: BenchChem. [Chemical structure of BMY-25368 hydrochloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8449720#chemical-structure-of-bmy-25368-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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